Methyl 4-((3-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzoate
Description
Methyl 4-((3-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzoate is a complex organic compound that features a piperidine ring, a pyrazine moiety, and a benzoate ester
Properties
IUPAC Name |
methyl 4-(3-pyrazin-2-yloxypiperidin-1-yl)sulfonylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5S/c1-24-17(21)13-4-6-15(7-5-13)26(22,23)20-10-2-3-14(12-20)25-16-11-18-8-9-19-16/h4-9,11,14H,2-3,10,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POPJBGRKBZEEOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)OC3=NC=CN=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((3-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzoate typically involves multiple steps, starting with the preparation of the piperidine and pyrazine intermediates. One common method involves the nucleophilic substitution reaction between a pyrazine derivative and a piperidine derivative under basic conditions. The final step usually involves esterification to introduce the benzoate group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors or other advanced techniques to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((3-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone derivative, while substitution reactions could introduce various functional groups like halides or alkyl groups.
Scientific Research Applications
Methyl 4-((3-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Mechanism of Action
The mechanism of action for Methyl 4-((3-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzoate depends on its specific application. In medicinal chemistry, it might act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved would vary based on the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and pyrazine-containing molecules. Examples include:
- Piperidine derivatives like piperidine-4-carboxylic acid.
- Pyrazine derivatives like 2,3-dimethylpyrazine.
Uniqueness
What sets Methyl 4-((3-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzoate apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications, from drug development to materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
